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Compound of Interest

Compound Name: 3-Nitrodibenzofuran

Cat. No.: B1219392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitrodibenzofuran, a key heterocyclic compound. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This

information is crucial for the identification, characterization, and quality control of 3-
Nitrodibenzofuran and its derivatives in research and development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 3-Nitrodibenzofuran are summarized in the tables

below. It is important to note that while some experimental data for derivatives of 3-
Nitrodibenzofuran are available, a complete experimental dataset for the parent compound is

not readily found in the public domain. Therefore, the tables include a combination of data from

spectral databases, data from closely related derivatives, and predicted values based on the

compound's structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 ~ 8.0 - 8.2 d ~ 8.0

H-2 ~ 7.5 - 7.7 t ~ 7.5

H-4 ~ 8.8 - 9.0 d ~ 2.0

H-6 ~ 7.9 - 8.1 d ~ 7.5

H-7 ~ 7.4 - 7.6 t ~ 7.5

H-8 ~ 7.6 - 7.8 t ~ 7.5

H-9 ~ 7.7 - 7.9 d ~ 8.0

Note: Predicted values are based on the analysis of substituted dibenzofurans and the

electronic effects of the nitro group. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR)
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~ 122

C-2 ~ 129

C-3 ~ 145 (due to NO₂)

C-4 ~ 118

C-4a ~ 125

C-5a ~ 156

C-6 ~ 121

C-7 ~ 124

C-8 ~ 128

C-9 ~ 112

C-9a ~ 123

C-9b ~ 150

Note: Predicted values are based on analogous benzofuran structures and established

substituent effects.

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group
Characteristic Absorption

Range (cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Asymmetric NO₂ Stretch 1550 - 1500 Strong

Symmetric NO₂ Stretch 1350 - 1300 Strong

Aromatic C=C Stretch 1600 - 1450 Medium to Weak

C-O-C (Aryl Ether) Stretch 1250 - 1200 Strong

Aromatic C-H Bend (Out-of-

plane)
900 - 675 Strong

Table 3: Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₁₂H₇NO₃[1][2]

Molecular Weight 213.19 g/mol [2]

Exact Mass 213.0426 g/mol [2]

Ionization Mode Electrospray (ESI) or Electron Impact (EI)

Expected [M]+• (EI) or [M+H]⁺ (ESI) m/z 213

Key Fragmentation Peaks (Predicted)
m/z 183 ([M-NO]⁺), m/z 167 ([M-NO₂]⁺), m/z

139 ([M-NO₂-CO]⁺)

Experimental Protocols
The following are detailed methodologies representative of those used to obtain the

spectroscopic data for nitrodibenzofuran derivatives, which would be applicable for 3-
Nitrodibenzofuran.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker or Varian

spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.[3]

Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Data Acquisition:

¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: Chemical shifts are reported in ppm relative to the solvent resonance.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to yield

the NMR spectra.

Infrared (IR) Spectroscopy
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation: Solid samples can be analyzed as a KBr (potassium bromide) pellet or

by using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.

Data Presentation: The data is presented as a plot of transmittance (%) versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra (HRMS) are often obtained using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer.[3] For more detailed fragmentation studies, Electron Impact (EI) ionization can be

used.

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or

acetonitrile), is introduced into the ion source via direct infusion or after separation by liquid
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chromatography (LC).

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the

molecular ion and its fragments.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Nitrodibenzofuran.
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 3-
Nitrodibenzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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